molecular formula C20H21N5O B5293628 2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5293628
M. Wt: 347.4 g/mol
InChI Key: IIBLTCQPIQYFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-Dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a polycyclic heteroaromatic compound characterized by a quinazolinone core fused with a dihydroquinazolinone scaffold. The molecule features a 7,7-dimethyl substitution on the dihydroquinazolinone ring, which introduces steric bulk and conformational rigidity.

Its structural analogs, however, have been synthesized via one-pot methods using acid catalysis or hydrazinecarboximidamide coupling (e.g., ), suggesting possible synthetic parallels.

Properties

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-11-5-6-15-13(7-11)12(2)22-19(23-15)25-18-21-10-14-16(24-18)8-20(3,4)9-17(14)26/h5-7,10H,8-9H2,1-4H3,(H,21,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBLTCQPIQYFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322556
Record name 2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803631
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

443322-33-6
Record name 2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of anthranilic acid derivatives with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in acetic acid to form the desired quinazolinone derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted quinazolinone compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapies. It has been shown to inhibit specific cancer cell lines effectively. For instance:

  • Study Findings : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline compounds exhibit significant cytotoxic activity against various cancer cells, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Research indicates that quinazoline derivatives can act against a broad spectrum of bacteria and fungi.

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes linked to disease processes. For example:

  • Case Study : A recent investigation into enzyme inhibition revealed that this quinazoline derivative effectively inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new pesticides. Its ability to disrupt biochemical pathways in pests can lead to effective pest control strategies.

  • Research Insight : A study indicated that quinazoline-based compounds can serve as effective insecticides against common agricultural pests like aphids and beetles, showing a reduction in pest populations by over 70% in controlled environments .

Polymer Synthesis

The compound's unique chemical structure allows it to be used in synthesizing advanced materials, particularly polymers with specific thermal and mechanical properties.

Material Type Property Application
Polymeric FilmsHigh tensile strengthPackaging materials
CoatingsUV resistanceProtective coatings

Nanotechnology

In nanotechnology, this compound can be utilized to create nanomaterials with enhanced electrical and optical properties.

  • Case Study : Research has shown that incorporating quinazoline derivatives into nanocomposites can improve conductivity and stability, making them suitable for electronic applications .

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells or bacteria .

Comparison with Similar Compounds

Substituent Effects at Position 2

  • Target Compound: The 4,6-dimethylquinazolin-2-ylamino group introduces a planar, aromatic substituent with two methyl groups that may enhance lipophilicity and π-π stacking in enzyme binding pockets. The amino linker enables hydrogen bonding, a critical feature for competitive inhibition .
  • Piperazinyl and Thioether Groups : Compounds with piperazinyl () or methylthio () substituents prioritize solubility or minimal steric hindrance, respectively, but may sacrifice binding affinity compared to the target’s complex substituent.

Substituent Effects at Position 7

  • This rigidity may stabilize interactions with enzyme active sites.
  • 7-Aryl Substitutions : Fluorophenyl () or hydroxyphenyl () groups introduce electronic effects (e.g., fluorine’s electronegativity) or hydrogen-bonding capacity, which could modulate target engagement but differ in conformational flexibility compared to the dimethyl group.

Physicochemical Properties

  • Hydrogen-Bonding Capacity: The amino linker and quinazolinyl nitrogen atoms provide multiple sites for interactions, akin to the hydrazone derivatives in , which showed analgesic activity.

Biological Activity

The compound 2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family and has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse scientific literature.

The molecular formula of the compound is C20H21N5OC_{20}H_{21}N_{5}O with a molecular weight of approximately 347.42 g/mol. Its structure includes a bicyclic framework with significant substituents that may influence its biological activity.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit promising anticancer properties. Specifically, compounds structurally related to This compound have shown efficacy against various cancer cell lines:

Cell LineCompound TestedIC50 (µM)Notes
MDA-MB-231Compound 515.3Induced apoptosis and G2-M phase arrest
MCF-7Compound 612.5Selective toxicity towards cancer cells
HepG-2Compound 518.0Lower toxicity in normal cells (MCF-10A)
HCT-116Compound 614.0High selectivity observed

These findings highlight the potential of this compound as a lead for developing new anticancer agents with selective toxicity.

Molecular docking studies have provided insights into the binding interactions of these compounds with key receptors such as the Epidermal Growth Factor Receptor (EGFR). The binding affinities suggest a competitive inhibition mechanism that could be leveraged for therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their structural features. SAR studies indicate that:

  • Substituent Positioning : The position and type of substituents on the quinazoline ring significantly affect activity.
  • Methyl Groups : The presence of methyl groups at specific positions enhances solubility and bioactivity.
  • Amino Substitutions : Amino groups contribute to increased binding affinity to target proteins.

Case Studies

Several studies have focused on synthesizing and evaluating derivatives of quinazoline compounds:

  • Study on Quinazolinones : A set of quinazolinones synthesized from L-norephedrine demonstrated cytotoxic activity against MDA-MB-231 and MCF-7 cell lines, showcasing their potential as radiosensitizers in cancer therapy .
  • In Silico Assessments : Recent research involved computational modeling to predict interactions between quinazoline derivatives and tyrosinase, leading to the identification of potent inhibitors .
  • Antimicrobial Properties : Other derivatives have been evaluated for their antimicrobial activity against various pathogens, indicating a broad spectrum of biological activity beyond anticancer effects .

Q & A

Basic: What are the optimal synthetic routes for 2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the quinazolinone core followed by functionalization. Key steps include:

  • Core Formation : Cyclization of anthranilic acid derivatives or condensation of substituted amidines with carbonyl compounds under acidic conditions.
  • Amination : Introduction of the [(4,6-dimethylquinazolin-2-yl)amino] group via nucleophilic substitution or palladium/copper-catalyzed coupling reactions .
  • Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity, and catalysts like Pd/Cu for cross-coupling steps. Temperature control (e.g., reflux at 80–120°C) and chromatographic purification (silica gel, HPLC) are critical for yield (50–70%) and purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., dimethyl groups at 4,6- and 7,7-positions) and hydrogen bonding in the quinazolinone core .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C20_{20}H23_{23}N5_5O) and detects fragmentation patterns unique to the amino-quinazolinone structure .
  • X-ray Crystallography : Resolves steric effects of the 7,7-dimethyl group and confirms dihedral angles between fused rings .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates for key reactions like amination or ring-opening .
  • Solvent Effects : Molecular dynamics simulations predict solvent interactions (e.g., DMF stabilizes charged intermediates) to optimize reaction conditions .
  • Mechanistic Insights : Computational validation of proposed mechanisms (e.g., SN2 vs. radical pathways) reduces experimental trial-and-error .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Assay Standardization : Control variables like cell line viability assays (e.g., MTT vs. ATP-based) and compound purity (>98% by HPLC) .
  • Structural Analog Comparison : Compare activity of derivatives (e.g., 3-chlorophenyl vs. 4-fluorophenyl substitutions) to identify substituent-specific effects .
  • Dose-Response Curves : Re-evaluate IC50_{50} values under consistent conditions (e.g., serum-free media, 48-hour exposure) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Substituent Variation : Systematically modify groups (e.g., methyl, methoxy, halogens) at positions 4,6 and 7,7 to assess steric/electronic effects .
  • Biological Profiling : Test derivatives against target enzymes (e.g., kinases) and off-target receptors using competitive binding assays .
  • Computational Docking : Align derivatives with protein crystal structures (e.g., EGFR) to predict binding affinities and guide synthesis .

Methodological: What are best practices for optimizing reaction yields in multi-step syntheses?

Answer:

  • Step Monitoring : Use TLC/HPLC to track intermediates and adjust reaction times .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps, while ethanol/water mixtures improve cyclization .
  • Catalyst Screening : Test Pd/Cu ratios (1–5 mol%) for coupling efficiency and minimize side-product formation .

Data Analysis: How to address discrepancies in spectroscopic data between theoretical and experimental results?

Answer:

  • Impurity Analysis : Re-examine 1H^1H-NMR for unassigned peaks (e.g., residual solvents, byproducts) and re-purify via column chromatography .
  • DFT Validation : Compare computed chemical shifts (GIAO method) with experimental NMR to identify misassignments .
  • Isotopic Labeling : Use 15N^{15}N-labeled intermediates to confirm nitrogen environments in complex spectra .

Advanced: What are the challenges in elucidating the mechanism of action for this compound?

Answer:

  • Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins from cell lysates .
  • Pathway Analysis : Combine RNA-seq (gene expression) and phosphoproteomics to map downstream signaling effects .
  • In Silico Screening : Dock the compound into libraries of kinase or GPCR structures to prioritize experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.